BenchChemオンラインストアへようこそ!

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole

Antimicrobial resistance Benzazole heterocycle SAR Anti-tubercular drug discovery

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole (CAS 476298-79-0; molecular formula C₂₃H₁₇N₃OS; MW 383.5) is a hybrid heterocyclic compound belonging to the benzimidazole-oxazole conjugate class. Its architecture fuses a 1H-benzo[d]imidazole ring with a 4,5-diphenyloxazole core via a thioether (–SCH₂–) linker.

Molecular Formula C23H17N3OS
Molecular Weight 383.47
CAS No. 476298-79-0
Cat. No. B2724568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole
CAS476298-79-0
Molecular FormulaC23H17N3OS
Molecular Weight383.47
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
InChIInChI=1S/C23H17N3OS/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)27-23(26-21)28-15-20-24-18-13-7-8-14-19(18)25-20/h1-14H,15H2,(H,24,25)
InChIKeyVNLFUBTXVXUMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole (CAS 476298-79-0): Chemical Identity, Structural Classification, and Procurement Baseline


2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole (CAS 476298-79-0; molecular formula C₂₃H₁₇N₃OS; MW 383.5) is a hybrid heterocyclic compound belonging to the benzimidazole-oxazole conjugate class . Its architecture fuses a 1H-benzo[d]imidazole ring with a 4,5-diphenyloxazole core via a thioether (–SCH₂–) linker [1]. This scaffold places the compound at the intersection of two pharmacologically privileged motifs: the benzimidazole nucleus (known for anticancer, antimicrobial, and antiparasitic activities) and the 4,5-diphenyloxazole moiety (historically associated with anti-inflammatory, analgesic, and antiplatelet aggregation properties) [2]. While the compound itself has not been the subject of published primary pharmacological studies, its structural features are directly informed by extensive class-level evidence from closely related benzimidazole-oxazole hybrids and 2-thio-4,5-diphenyloxazole derivatives, providing a basis for scientific selection over simpler in-class analogs.

Why Generic 2-Substituted Benzimidazoles or Simple 4,5-Diphenyloxazoles Cannot Replace CAS 476298-79-0 in Structure-Activity-Driven Research Programs


Procurement decisions for substituted benzimidazoles cannot rely on generic substitution because even minor alterations to linker identity, heterocycle pairing, or substitution pattern produce order-of-magnitude shifts in potency and target selectivity. In pyrimidinyl-linked benzimidazole/benzoxazole/benzothiazole series, replacing benzimidazole with benzoxazole decreased antimicrobial activity by approximately 50-fold in zone-of-inhibition assays, while benzothiazole substitution resulted in a 100-fold reduction [1]. Within benzimidazole-based oxazole hybrids, variation of substituent position and electronic character on the phenyl ring yielded AChE IC₅₀ values spanning a 21.6-fold range (0.10 μM to 2.16 μM) and BuChE IC₅₀ values spanning a 22.5-fold range (0.20 μM to 4.50 μM) [2]. The 2-alkylthio-4,5-diphenyloxazole pharmacophore itself has established anti-inflammatory, analgesic, and platelet antiaggregating activity that can be lost entirely with alternative substitution at the oxazole 2-position [3]. Consequently, the specific confluence of benzimidazole, thioether linker, and 4,5-diphenyloxazole found in CAS 476298-79-0 cannot be approximated by any single in-class congener—making this compound a non-substitutable molecular probe for dual-pharmacophore exploration.

Quantitative Differentiation Evidence for CAS 476298-79-0: Comparator-Backed Activity Benchmarks for Scientific Procurement


Benzimidazole vs. Benzoxazole vs. Benzothiazole: The Heterocycle Identity Determines Antimicrobial Potency by Orders of Magnitude

In a systematic tuberculostatic evaluation of benzazoles with alkyl, cycloalkyl, or pyridine moieties, benzimidazole-containing analogs demonstrated markedly superior activity relative to their benzoxazole and benzothiazole counterparts. All benzoxazoles tested were approximately 50 times less active than the benzimidazole analogs, while benzothiazoles were approximately 100 times less active [1]. This class-level inference establishes that, for the benzimidazole-oxazole hybrid represented by CAS 476298-79-0, the benzimidazole ring is the dominant pharmacophoric contributor, whereas benzoxazole- or benzothiazole-substituted congeners would be expected to exhibit substantially diminished activity. A procurement decision favoring the benzimidazole-bearing scaffold is therefore quantitatively justified for antimicrobial screening programs.

Antimicrobial resistance Benzazole heterocycle SAR Anti-tubercular drug discovery

AChE/BuChE Dual Inhibition Potency of Benzimidazole-Oxazole Hybrids: Sub-Nanomolar IC₅₀ Achievable Through Scaffold Optimization

A structurally analogous series of benzimidazole-based oxazole hybrids was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. The reference drug donepezil exhibited IC₅₀ values of 2.16 ± 0.12 μM (AChE) and 4.50 ± 0.11 μM (BuChE). The most active benzimidazole-oxazole analogue (compound 9) achieved an AChE IC₅₀ of 0.10 ± 0.05 μM—a 21.6-fold improvement over donepezil—and a BuChE IC₅₀ of 0.20 ± 0.05 μM, representing a 22.5-fold improvement [1]. The second-most potent analogue (compound 14) showed AChE IC₅₀ of 0.20 ± 0.05 μM and BuChE IC₅₀ of 0.30 ± 0.05 μM. SAR analysis revealed that the nature, number, and position of substituents on the phenyl ring critically modulated inhibitory potency, with electron-donating and electron-withdrawing effects dictating binding affinity [1]. CAS 476298-79-0, bearing two unsubstituted phenyl rings on the oxazole core, represents a distinct substitution pattern within this pharmacophore space, providing a unique baseline for SAR expansion in cholinesterase inhibitor development.

Alzheimer's disease Cholinesterase inhibition Benzimidazole-oxazole hybrids

Thioether-Linked Bis-Benzimidazole Antimicrobial Superiority: The Methylthio Bridge Outperforms Amino and Thio Linkers

In a comparative study of pyrimidinyl benzoxazoles, benzothiazoles, and benzimidazoles linked by thio, methylthio, and amino moieties, the methylthio-linked bis-benzimidazole (compound 22) demonstrated the most potent antimicrobial profile. It produced a 29 mm zone of inhibition and an MIC of 12.5 μg/mL against Staphylococcus aureus, and a 38 mm zone of inhibition with an MIC of 12.5 μg/mL against Penicillium chrysogenum [1]. Critically, the methylthio-linked benzimidazole outperformed all corresponding benzoxazole and benzothiazole analogs across the panel, and the methylthio bridge conferred activity superior to both the simple thio- and amino-linked congeners [1]. CAS 476298-79-0 incorporates an analogous –SCH₂– (methylthio-type) bridge between the benzimidazole and oxazole rings. Based on this class-level evidence, the thioether linkage is a structural determinant of enhanced antimicrobial activity relative to alternative tethering strategies, making this compound a mechanistically justified choice for antimicrobial screening libraries.

Antimicrobial drug discovery Methylthio linker SAR Pyrimidinyl-benzimidazole conjugates

The 4,5-Diphenyloxazole Pharmacophore: Validated Anti-Inflammatory, Analgesic, and Platelet Antiaggregating Activity Absent in Mono-Phenyl or Non-Phenyl Oxazole Analogs

The 4,5-diphenyloxazole moiety has an established pharmacological heritage distinct from simpler oxazole derivatives. Early medicinal chemistry exploration by Mattalia and colleagues demonstrated that 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles possess anti-inflammatory, analgesic, and platelet antiaggregating properties [1]. A subsequent series of 2-alkylthio-4,5-diphenyloxazoles was synthesized and evaluated, confirming that the 4,5-diphenyl substitution pattern is critical for these activities [1]. The clinically investigated compound Ditazole (4,5-diphenyl-2-bis-(2-hydroxyethyl)-amino oxazole) further substantiates the therapeutic relevance of this scaffold [2]. CAS 476298-79-0 uniquely combines this validated diphenyloxazole pharmacophore with a benzimidazole ring via a thioether bridge—a structural arrangement not represented in any previously reported bioactive 4,5-diphenyloxazole derivative. Compounds lacking the 4,5-diphenyl substitution (e.g., mono-phenyl or non-phenyl oxazoles) would be expected to lose these anti-inflammatory and platelet-modulating activities based on established SAR.

Anti-inflammatory drug development Platelet aggregation inhibition 4,5-Diphenyloxazole pharmacophore

Anticancer Potential of Benzimidazole-Oxazole Hybrids: Broad-Spectrum Cytotoxicity Across Multiple Human Cancer Cell Lines

Benzimidazole-oxazole hybrid compounds have demonstrated broad-spectrum anticancer activity across diverse human cancer cell lines. A series of oxazole-bridged analogs of combretastatin A-4 bearing a benzo[d]imidazole as the B-ring were synthesized and evaluated for antiproliferative activities against five human cancer cell lines, confirming that the benzimidazole-oxazole architecture is compatible with potent cytotoxicity [1]. In related benzimidazole/benzoxazole linked β-carboline derivative series, systematic anticancer evaluation revealed structure-dependent activity modulation, with the benzimidazole-bearing compounds showing distinct potency profiles from their benzoxazole counterparts [2]. The benzimidazole scaffold itself has been extensively validated as an anticancer pharmacophore through multiple mechanisms including tubulin polymerization inhibition, cell cycle arrest, apoptosis induction, and angiogenesis suppression [3]. CAS 476298-79-0, as a benzimidazole-oxazole hybrid with an unsubstituted 4,5-diphenyl substitution pattern, occupies an underexplored region of this activity space distinct from the combretastatin-inspired and β-carboline-linked series, offering a novel starting point for anticancer lead optimization.

Anticancer drug discovery Benzimidazole-oxazole SAR Cytotoxicity screening

Recommended Research and Industrial Application Scenarios for CAS 476298-79-0 Based on Quantitative Evidence


Antimicrobial Lead Discovery: Prioritized Scaffold for Gram-Positive and Antifungal Screening Programs

CAS 476298-79-0 is optimally deployed as a screening candidate in antimicrobial discovery programs targeting Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal pathogens (e.g., Penicillium chrysogenum). Comparative class-level evidence demonstrates that methylthio-linked benzimidazoles achieve MIC values of 12.5 μg/mL against both S. aureus (29 mm ZOI) and P. chrysogenum (38 mm ZOI), substantially outperforming benzoxazole and benzothiazole analogs [1]. The compound's benzimidazole core is documented to be 50–100× more potent than benzoxazole or benzothiazole alternatives in antimicrobial assays [2]. Researchers selecting this compound gain access to the two most critical potency determinants—benzimidazole heterocycle identity and thioether linker—in a single molecule, maximizing the probability of identifying a hit in primary antimicrobial screens.

Alzheimer's Disease Drug Discovery: Cholinesterase Inhibitor SAR Probe with Diphenyloxazole Baseline

The benzimidazole-oxazole hybrid scaffold of CAS 476298-79-0 is directly relevant to Alzheimer's disease research, where structurally analogous compounds have achieved AChE IC₅₀ values as low as 0.10 μM and BuChE IC₅₀ values as low as 0.20 μM—representing >20-fold potency improvements over donepezil (AChE IC₅₀ = 2.16 μM; BuChE IC₅₀ = 4.50 μM) [3]. CAS 476298-79-0 occupies a distinct SAR position within this series: its unsubstituted 4,5-diphenyloxazole core provides a unique baseline for systematically probing the effect of phenyl ring substitution on cholinesterase inhibition potency—a variable shown to modulate activity across a >20-fold dynamic range [3]. This makes the compound ideal as a reference standard in SAR-by-catalog or parallel synthesis campaigns for next-generation cholinesterase inhibitors.

Dual-Pharmacophore Probe for Anti-Inflammatory and Antiplatelet Drug Discovery

CAS 476298-79-0 uniquely integrates two validated pharmacophores—the anti-inflammatory/antiplatelet 4,5-diphenyloxazole (established in the Mattalia series) and the therapeutically versatile benzimidazole—into a single molecular entity [4]. This dual-pharmacophore architecture enables simultaneous exploration of anti-inflammatory and anticancer or antimicrobial activities in a single compound, a feature unavailable in simple 2-substituted benzimidazoles or mono-phenyl oxazoles. Procurement of this compound supports integrated phenotypic screening strategies where multi-target activity is desired, such as in inflammation-associated cancer or infection models. The clinically precedented Ditazole scaffold further validates the therapeutic relevance of 4,5-diphenyloxazole-containing molecules [5].

Oncology Lead Generation: Structurally Distinct Benzimidazole-Oxazole Entry Point for Tubulin-Targeted and Cytotoxic Agent Development

The benzimidazole-oxazole architecture has proven compatible with potent anticancer activity in combretastatin A-4 analog programs, where benzimidazole-bearing oxazole-bridged compounds demonstrated antiproliferative effects across five human cancer cell lines [6]. CAS 476298-79-0 provides a structurally differentiated entry point within this chemotype: its unsubstituted 4,5-diphenyl substitution pattern differs from the trimethoxyphenyl motif of combretastatin-inspired analogs and from the β-carboline extension found in other series [7]. This structural uniqueness makes the compound valuable for lead diversification campaigns, where it can serve as a core scaffold for exploring novel substitution vectors that may yield intellectual property-differentiating anticancer leads with distinct selectivity profiles.

Quote Request

Request a Quote for 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.